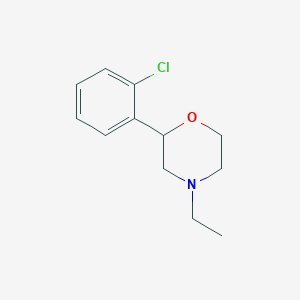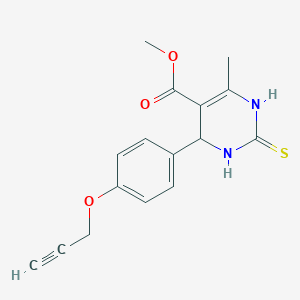
2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid, also known as DF-MOC-Pip, is a chemical compound that has been extensively studied due to its potential applications in various fields of scientific research.
Mécanisme D'action
2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid exerts its biological effects through the inhibition of certain enzymes and the modulation of ion channels. 2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase by binding to the active site of these enzymes. 2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid has also been shown to modulate the activity of certain ion channels, such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes in the brain.
Biochemical and Physiological Effects:
2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid has been shown to possess various biochemical and physiological effects, including the inhibition of certain enzymes, the modulation of ion channels, and the potential to act as a neuroprotective agent. 2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid has also been shown to possess anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid has several advantages for use in lab experiments, including its potent inhibitory activity against certain enzymes and its ability to modulate ion channels. However, the synthesis of 2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid is a time-consuming and challenging process that requires expertise in synthetic chemistry. Additionally, the potential therapeutic effects of 2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid have not yet been fully elucidated, and further studies are needed to determine its safety and efficacy.
Orientations Futures
2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid has several potential future directions for research, including its potential as a therapeutic agent for Alzheimer's disease, its ability to modulate ion channels in the brain, and its potential as a neuroprotective agent. Further studies are needed to determine the safety and efficacy of 2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid in animal models and clinical trials. Additionally, the development of more efficient and cost-effective synthesis methods for 2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid may facilitate its use in future research.
Méthodes De Synthèse
2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid can be synthesized through a multistep reaction process that involves the use of various reagents and solvents. The synthesis method includes the preparation of 2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-hydroxypiperidine-3-carboxylic acid, which is then converted into 2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid through the use of coupling agents and protecting groups. The synthesis of 2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid is a time-consuming and challenging process that requires expertise in synthetic chemistry.
Applications De Recherche Scientifique
2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, neuroscience, and drug discovery. 2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid has been shown to possess potent inhibitory activity against certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. 2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid has also been investigated for its potential as a neuroprotective agent and for its ability to modulate the activity of certain ion channels in the brain.
Propriétés
IUPAC Name |
2-(3,4-difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F2NO4/c1-10(7-8-24-2)20-15(21)6-4-12(17(22)23)16(20)11-3-5-13(18)14(19)9-11/h3,5,9-10,12,16H,4,6-8H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSLMXUPOOJFTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)N1C(C(CCC1=O)C(=O)O)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]quinoxalin-2-amine](/img/structure/B7572458.png)
![Methyl 2-[(5-bromopyridine-3-carbonyl)amino]-2-phenylacetate](/img/structure/B7572470.png)
![Ethyl 2-[[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-propan-2-ylamino]acetate](/img/structure/B7572471.png)
![(4-Methylidenepiperidin-1-yl)-[4-(trifluoromethylsulfonyl)phenyl]methanone](/img/structure/B7572482.png)
![1-[3-(Dimethylamino)piperidin-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B7572488.png)


![7-(4-Methylpiperazin-1-yl)furo[2,3-d]pyridazine](/img/structure/B7572504.png)
![1-[4-(4-Phenylpiperidine-4-carbonyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7572506.png)
![S-[3-[(1-methylpyrazol-4-yl)sulfonylamino]phenyl] N,N-dimethylcarbamothioate](/img/structure/B7572513.png)
![1-(2-Hydroxypropyl)-6-oxo-2-[2-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B7572516.png)
![4-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-3-fluorobenzonitrile](/img/structure/B7572518.png)
![N-ethyl-N-[(4-fluorophenyl)-phenylmethyl]methanesulfonamide](/img/structure/B7572521.png)
![N-methyl-3-(2-methylpropylsulfanyl)-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]propanamide](/img/structure/B7572531.png)